molecular formula C11H19N3O B13344001 3-Amino-1-(2-(diethylamino)ethyl)pyridin-2(1H)-one

3-Amino-1-(2-(diethylamino)ethyl)pyridin-2(1H)-one

Cat. No.: B13344001
M. Wt: 209.29 g/mol
InChI Key: WZHJCRQYLBBAJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(2-(diethylamino)ethyl)pyridin-2(1H)-one is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridinone core with an amino group and a diethylaminoethyl side chain, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-(diethylamino)ethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2-chloronicotinic acid with diethylamine to form an intermediate, which is then subjected to further reactions to introduce the amino group at the 3-position of the pyridinone ring. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-(diethylamino)ethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The diethylaminoethyl side chain can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyridinone derivatives.

Scientific Research Applications

3-Amino-1-(2-(diethylamino)ethyl)pyridin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-(diethylamino)ethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(2-(dimethylamino)ethyl)pyridin-2(1H)-one
  • 3-Amino-1-(2-(methylamino)ethyl)pyridin-2(1H)-one
  • 3-Amino-1-(2-(ethylamino)ethyl)pyridin-2(1H)-one

Uniqueness

3-Amino-1-(2-(diethylamino)ethyl)pyridin-2(1H)-one is unique due to its specific diethylaminoethyl side chain, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

3-amino-1-[2-(diethylamino)ethyl]pyridin-2-one

InChI

InChI=1S/C11H19N3O/c1-3-13(4-2)8-9-14-7-5-6-10(12)11(14)15/h5-7H,3-4,8-9,12H2,1-2H3

InChI Key

WZHJCRQYLBBAJG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C=CC=C(C1=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.